molecular formula C21H12Cl2O7 B14342493 Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate CAS No. 96795-91-4

Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate

Cat. No.: B14342493
CAS No.: 96795-91-4
M. Wt: 447.2 g/mol
InChI Key: YMJJHFIAQFTYSX-UHFFFAOYSA-N
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Description

Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two benzofuran rings substituted with chlorine atoms and connected through a carbonyl group, with acetate groups attached to the benzofuran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate typically involves the following steps:

    Formation of 4-chloro-1-benzofuran-2,7-diyl: This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Carbonyl Group: The carbonyl group is introduced by reacting the intermediate with a suitable carbonylating agent.

    Acetylation: The final step involves the acetylation of the benzofuran rings using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl group or the benzofuran rings.

    Substitution: The chlorine atoms on the benzofuran rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound with modified carbonyl or benzofuran structures.

    Substitution: Substituted benzofuran derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

    4-chloro-1-benzofuran-2,7-diyl acetate: A simpler derivative with only one acetate group.

    Carbonylbis(benzofuran-2,7-diyl) diacetate: Lacks the chlorine substitution on the benzofuran rings.

    4-chloro-1-benzofuran-2,7-diyl diacetate: Similar structure but without the carbonyl linkage.

Uniqueness: Carbonylbis(4-chloro-1-benzofuran-2,7-diyl) diacetate is unique due to the presence of both chlorine substitutions and the carbonyl linkage, which can influence its reactivity and biological activity

Properties

CAS No.

96795-91-4

Molecular Formula

C21H12Cl2O7

Molecular Weight

447.2 g/mol

IUPAC Name

[2-(7-acetyloxy-4-chloro-1-benzofuran-2-carbonyl)-4-chloro-1-benzofuran-7-yl] acetate

InChI

InChI=1S/C21H12Cl2O7/c1-9(24)27-15-5-3-13(22)11-7-17(29-20(11)15)19(26)18-8-12-14(23)4-6-16(21(12)30-18)28-10(2)25/h3-8H,1-2H3

InChI Key

YMJJHFIAQFTYSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)Cl)C=C(O2)C(=O)C3=CC4=C(C=CC(=C4O3)OC(=O)C)Cl

Origin of Product

United States

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